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molecular formula C7H2F4O2 B1210148 2,3,5,6-Tetrafluorobenzoic acid CAS No. 652-18-6

2,3,5,6-Tetrafluorobenzoic acid

Cat. No. B1210148
M. Wt: 194.08 g/mol
InChI Key: KVLBXIOFJUWSJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05872283

Procedure details

80 g of 80% strength by weight 2,3,5,6-tetrafluoroterephthalic acid (containing 8% by weight of sulfuric acid and 12% by weight of water) were mixed with 300 g of water in a 0.6 l enamelled autoclave and heated for 40 hours at 130° C. After cooling to 20° C. and depressurizing, the suspension then present was filtered, washed with 60 g of water and the white solid was dried. 42 g of 2,3,5,6-tetrafluorobenzoic acid having a content of 98% by weight and a melting point of 151° C. were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([F:11])=[C:9](C(O)=O)[C:8]([F:15])=[C:7]([F:16])[C:3]=1[C:4]([OH:6])=[O:5]>O>[F:1][C:2]1[C:10]([F:11])=[CH:9][C:8]([F:15])=[C:7]([F:16])[C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)O)C(=C(C(=C1F)C(=O)O)F)F
Name
Quantity
300 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 20° C.
FILTRATION
Type
FILTRATION
Details
the suspension then present was filtered
WASH
Type
WASH
Details
washed with 60 g of water
CUSTOM
Type
CUSTOM
Details
the white solid was dried

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)O)C(=C(C=C1F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 42 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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